![molecular formula C11H19NO2S B1444197 1-(tetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid CAS No. 1158239-70-3](/img/structure/B1444197.png)
1-(tetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid
Overview
Description
The compound “1-(tetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid” is a molecule that belongs to the class of heterocyclic compounds. It has a molecular formula of C11H19NO2S and an average mass of 243.366 Da .
Molecular Structure Analysis
The molecular structure of “1-(tetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid” consists of a piperidine ring attached to a tetrahydro-2H-thiopyran ring via a single bond. The piperidine ring is substituted at the 4-position with a carboxylic acid group .Physical And Chemical Properties Analysis
The compound “1-(tetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid” has a molecular formula of C11H19NO2S and an average mass of 243.366 Da . More detailed physical and chemical properties are not available in the sources I have access to.Scientific Research Applications
Synthesis and Heterocyclic Chemistry Applications
This compound is integral in synthesizing a variety of heterocyclic compounds. Research led by Yamagata et al. has focused on the synthesis of 2H‐Thiopyrans, showcasing how derivatives of tetrahydro-2H-thiopyran, including piperidine, play a role in the regioselective creation of 4-cyano-2H-thiopyrans through reactions with α-diazocarbonyl compounds in the presence of rhodium(II) acetate (Yamagata, Okabe, & Yamazaki, 2000). Further exploration by the same authors in a subsequent study reiterated these findings, emphasizing the method's efficiency and specificity (Yamagata, Okabe, & Yamazaki, 2001).
Cardiovascular Activity and Pharmacological Potential
Another study highlighted the synthesis of nitriles from derivatives similar to the mentioned compound, assessing their cardiovascular activity and electrochemical oxidation. This work illustrates the compound's potential as a precursor in developing cardiovascular agents (Krauze et al., 2004).
Contributions to Peptide Synthesis
The compound's derivatives have been utilized in synthesizing heterocyclic α-amino acids, demonstrating its versatility in creating complex organic molecules. Research by Strässler, Linden, and Heimgartner showcases its application in generating tripeptides, indicating its significance in peptide synthesis and potential drug development (Strässler, Linden, & Heimgartner, 1997).
Anticancer Activity
Further research has explored the anticancer potential of compounds synthesized from derivatives of 1-(tetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid. A study conducted by Aeluri et al. involved the creation of polysubstituted tetrahydropyridines (THPs) and their evaluation for anticancer activity, highlighting the therapeutic potential of compounds derived from this chemical structure (Aeluri, Alla, Bommena, Murthy, & Jain, 2012).
properties
IUPAC Name |
1-(thian-4-yl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c13-11(14)9-1-5-12(6-2-9)10-3-7-15-8-4-10/h9-10H,1-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLJDWXTSKNMSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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